((2R,3S,5R)-5-(6-Amino-8-oxo-5,8-dihydro-3H-imidazo[4,5-g]quinazolin-3-yl)-3-hydroxytetrahydrofuran-2-yl)methyltetrahydrogentriphosphate
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Overview
Description
The compound ((2R,3S,5R)-5-(6-Amino-8-oxo-5,8-dihydro-3H-imidazo[4,5-g]quinazolin-3-yl)-3-hydroxytetrahydrofuran-2-yl)methyltetrahydrogentriphosphate is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure that includes an imidazo[4,5-g]quinazoline core, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,5R)-5-(6-Amino-8-oxo-5,8-dihydro-3H-imidazo[4,5-g]quinazolin-3-yl)-3-hydroxytetrahydrofuran-2-yl)methyltetrahydrogentriphosphate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the imidazo[4,5-g]quinazoline core: This is achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the hydroxytetrahydrofuran moiety: This step involves the use of protecting groups to ensure selective reactions at desired positions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound ((2R,3S,5R)-5-(6-Amino-8-oxo-5,8-dihydro-3H-imidazo[4,5-g]quinazolin-3-yl)-3-hydroxytetrahydrofuran-2-yl)methyltetrahydrogentriphosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The carbonyl group in the imidazo[4,5-g]quinazoline core can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Phosphorylating agents: Phosphorus oxychloride (POCl3), phosphoramidite
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
The compound ((2R,3S,5R)-5-(6-Amino-8-oxo-5,8-dihydro-3H-imidazo[4,5-g]quinazolin-3-yl)-3-hydroxytetrahydrofuran-2-yl)methyltetrahydrogentriphosphate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Medicine: It may have therapeutic potential due to its ability to modulate biological pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ((2R,3S,5R)-5-(6-Amino-8-oxo-5,8-dihydro-3H-imidazo[4,5-g]quinazolin-3-yl)-3-hydroxytetrahydrofuran-2-yl)methyltetrahydrogentriphosphate involves its interaction with specific molecular targets. The imidazo[4,5-g]quinazoline core is known to bind to certain enzymes and receptors, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
- (2R)-3-METHYL-2-({[(6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL)OXY]ACETYL}AMINO)PENTANOIC ACID
- (3-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-1-YLOXY)-ACETIC ACID
Uniqueness
The uniqueness of ((2R,3S,5R)-5-(6-Amino-8-oxo-5,8-dihydro-3H-imidazo[4,5-g]quinazolin-3-yl)-3-hydroxytetrahydrofuran-2-yl)methyltetrahydrogentriphosphate lies in its specific combination of functional groups and its ability to interact with a wide range of biological targets
Properties
Molecular Formula |
C14H18N5O13P3 |
---|---|
Molecular Weight |
557.24 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-(6-amino-8-oxo-7H-imidazo[4,5-g]quinazolin-3-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C14H18N5O13P3/c15-14-17-7-2-9-8(1-6(7)13(21)18-14)16-5-19(9)12-3-10(20)11(30-12)4-29-34(25,26)32-35(27,28)31-33(22,23)24/h1-2,5,10-12,20H,3-4H2,(H,25,26)(H,27,28)(H2,22,23,24)(H3,15,17,18,21)/t10-,11+,12+/m0/s1 |
InChI Key |
JVEKUVZXUXGBHR-QJPTWQEYSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2C=C4C(=C3)C(=O)NC(=N4)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2C=C4C(=C3)C(=O)NC(=N4)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
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